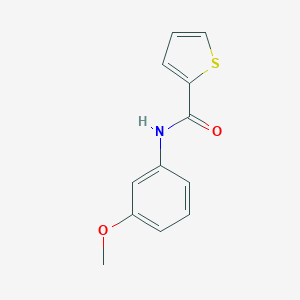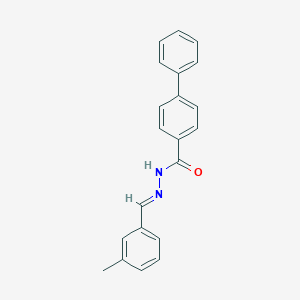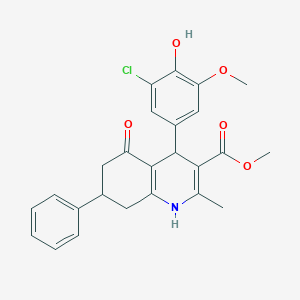
N-(3-methoxyphenyl)thiophene-2-carboxamide
Descripción general
Descripción
N-(3-methoxyphenyl)thiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives. The presence of a methoxy group on the phenyl ring and a carboxamide group on the thiophene ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amination Reaction: The synthesis of N-(3-methoxyphenyl)thiophene-2-carboxamide typically begins with the preparation of 3-methoxyaniline. This can be achieved through the nitration of anisole followed by reduction.
Acylation Reaction: The next step involves the acylation of 3-methoxyaniline with 2-thiophenecarboxylic acid chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-(3-methoxyphenyl)thiophene-2-carboxamide can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings. For example, halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-(3-methoxyphenyl)thiophene-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in various chemical reactions and processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
Preliminary studies indicate that this compound may have pharmacological properties, such as anti-inflammatory or antimicrobial effects. Further research is needed to fully understand its potential in medical applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its chemical properties make it suitable for creating materials with specific characteristics, such as increased durability or resistance to environmental factors.
Mecanismo De Acción
The mechanism by which N-(3-methoxyphenyl)thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)-2-thiophenecarboxamide: Similar structure but with the methoxy group in the para position.
N-(3-methoxyphenyl)-2-furancarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(3-methoxyphenyl)-2-pyridinecarboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(3-methoxyphenyl)thiophene-2-carboxamide is unique due to the presence of both a methoxy group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it particularly useful in various chemical and biological applications. The thiophene ring provides aromatic stability, while the methoxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and potential biological activity.
Propiedades
Número CAS |
79822-81-4 |
|---|---|
Fórmula molecular |
C12H11NO2S |
Peso molecular |
233.29g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11NO2S/c1-15-10-5-2-4-9(8-10)13-12(14)11-6-3-7-16-11/h2-8H,1H3,(H,13,14) |
Clave InChI |
ZSPOYUQATHVQLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400984.png)


![N-(2,5-dichlorophenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B400987.png)


![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methyl-4-nitrobenzoate](/img/structure/B400997.png)

![2-[(5E)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B400999.png)




![4-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B401006.png)
